N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide is an organic compound known for its diverse applications in scientific research and industry. This compound features a benzodioxole ring, which is a common structural motif in various bioactive molecules, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide typically involves a series of organic reactions. One common method includes the reaction of 4-(methylcarbamoyl)methylphenylamine with 2H-1,3-benzodioxole-5-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antidiabetic activity is attributed to the inhibition of α-amylase, an enzyme involved in carbohydrate metabolism . In cancer research, the compound has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly, leading to cell cycle arrest and programmed cell death .
Comparison with Similar Compounds
N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide can be compared with other benzodioxole derivatives, such as:
N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide: This compound also exhibits significant biological activities, including enzyme inhibition and anticancer properties.
3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: Known for its insecticidal properties, this compound is used in agricultural applications.
The uniqueness of this compound lies in its versatile applications across different fields, making it a valuable compound for ongoing research and development.
Properties
IUPAC Name |
N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-18-16(20)8-11-2-5-13(6-3-11)19-17(21)12-4-7-14-15(9-12)23-10-22-14/h2-7,9H,8,10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESGJXBQFXFLSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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